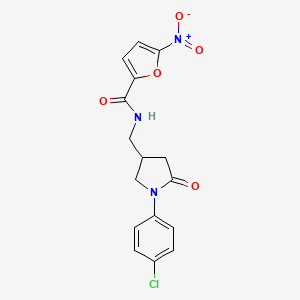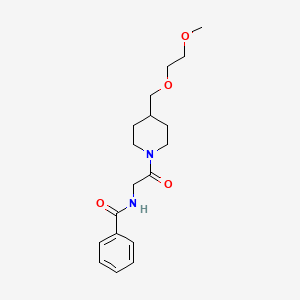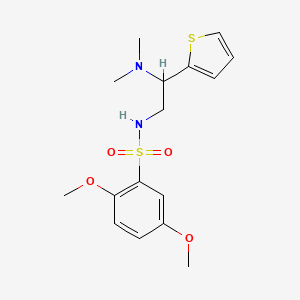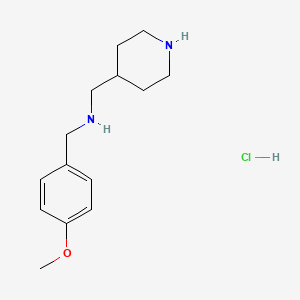
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mécanisme D'action
As mentioned earlier, N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride works by inhibiting the VMAT2, which is responsible for the transport of monoamine neurotransmitters into synaptic vesicles. By inhibiting VMAT2, N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride reduces the uptake of these neurotransmitters into synaptic vesicles and increases their extracellular concentration. This leads to an increase in the release of these neurotransmitters, which can help alleviate the symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the extracellular concentration of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This, in turn, leads to an increase in their release, which can help alleviate the symptoms of neurological and psychiatric disorders. N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has also been shown to increase the activity of dopamine neurons in the brain, which is important for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has several advantages for lab experiments. It is a selective and potent inhibitor of VMAT2, which makes it an ideal tool for studying the role of VMAT2 in various neurological and psychiatric disorders. N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in some experiments. Additionally, the effects of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride on other neurotransmitters and receptors are not well understood, which can complicate its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride. One area of research is the development of more selective and potent inhibitors of VMAT2, which can help further elucidate the role of VMAT2 in various neurological and psychiatric disorders. Another area of research is the development of more targeted therapies for the treatment of these disorders. N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has shown promise in the treatment of Parkinson's disease, schizophrenia, depression, and drug addiction, but more research is needed to determine its efficacy and safety in these conditions. Finally, the effects of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride on other neurotransmitters and receptors need to be further studied to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of sodium hydride to obtain N-(4-methoxybenzyl)piperidine. This compound is then treated with formaldehyde and hydrogen gas in the presence of a palladium catalyst to obtain N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine. Finally, the hydrochloride salt of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is obtained by reacting N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride with hydrochloric acid.
Applications De Recherche Scientifique
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and drug addiction. N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride works by inhibiting the VMAT2, which leads to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles and an increase in their extracellular concentration. This, in turn, leads to an increase in the release of these neurotransmitters, which can help alleviate the symptoms of these disorders.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHGPBRBAXLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)
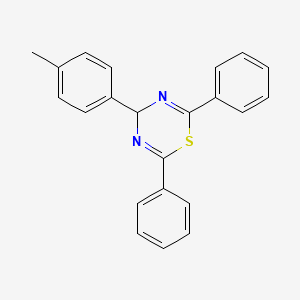
![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)


![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)
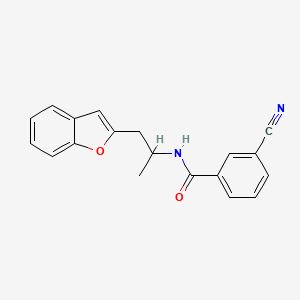
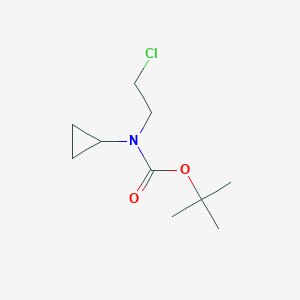
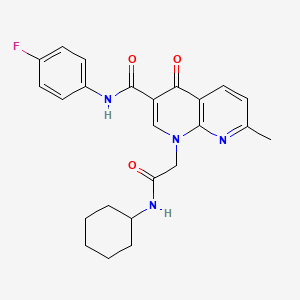
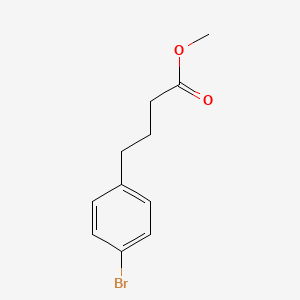
![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)
